N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide
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Overview
Description
N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the benzodioxole moiety, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodioxole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzodioxole or pyrrolidine rings.
Scientific Research Applications
N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide is unique due to its combination of a benzodioxole moiety, a cyclopropyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the cyclopropyl group may enhance its binding affinity to certain molecular targets, while the benzodioxole moiety can contribute to its overall stability and reactivity.
Properties
IUPAC Name |
N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-24-10-18(21)19-15-9-20(8-14(15)13-3-4-13)7-12-2-5-16-17(6-12)23-11-22-16/h2,5-6,13-15H,3-4,7-11H2,1H3,(H,19,21)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPKAGHZYANMQ-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1CN(CC1C2CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N[C@H]1CN(C[C@@H]1C2CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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